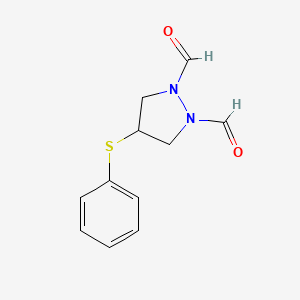

4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylpyrazolidine-1,2-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-8-12-6-11(7-13(12)9-15)16-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWCTTZUNDAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(N1C=O)C=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by the introduction of the phenylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new chemical processes and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and aldehyde groups play crucial roles in its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of 4-PSB-2 vs. Comparable Compounds

Mechanistic Comparisons

Anti-Inflammatory Scope: 4-PSB-2 broadly suppresses TNF-α, COX-2, and iNOS across neurons, astrocytes, and microglia, addressing AD’s multifactorial neuroinflammation . Triptolide inhibits NF-κB, a master regulator of inflammation, and reduces Aβ and tau pathology . However, its toxicity profile limits clinical use.

Synaptic Plasticity :

- 4-PSB-2 directly enhances synaptic markers (PSD-95) and LTP in the hippocampus, correlating with improved fear memory retrieval . BDNF mimetics also enhance plasticity but require invasive delivery methods.

Preclinical Efficacy in AD Models

Biological Activity

4-(Phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde (CAS No. 478248-74-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolidine ring substituted with phenylsulfanyl and two aldehyde groups. Its structural formula can be represented as follows:

This unique structure may contribute to its diverse biological activities.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. While specific targets are not extensively documented, similar compounds often interact with various biological pathways, including:

- Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

- Antiproliferative Effects : Research indicates that such compounds may inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro assays on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, suggesting its role as a potential anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.